molecular formula C14H21NO B5720544 2-ethyl-N-(4-ethylphenyl)butanamide

2-ethyl-N-(4-ethylphenyl)butanamide

Cat. No.: B5720544
M. Wt: 219.32 g/mol
InChI Key: NESSZYAILSWDBA-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-ethylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(4-ethylphenyl)butanamide typically involves the reaction of 4-ethylphenylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

2-Ethyl-N-(4-ethylphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. By enhancing GABAergic transmission, the compound can exert anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-N-(4-ethylphenyl)butanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group on both the nitrogen atom and the phenyl ring enhances its lipophilicity and potentially its ability to cross the blood-brain barrier, making it a valuable compound in neuropharmacological research .

Properties

IUPAC Name

2-ethyl-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-11-7-9-13(10-8-11)15-14(16)12(5-2)6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESSZYAILSWDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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